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An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction

Gelucire 44/14, with the chemical name Lauroyl Polyoxyl-32 Glycerides, is a non-ionic water-
dispersible excipient widely utilized in the pharmaceutical industry.[1][2] Its primary function is
as a solubilizer and bioavailability enhancer for poorly water-soluble active pharmaceutical
ingredients (APIs).[1][2] Gelucire 44/14 is a semi-solid excipient that self-emulsifies in aqueous
media to form a fine dispersion or microemulsion, a property that is key to its effectiveness.[2]
Given its integral role in drug formulation, a thorough understanding of its safety and toxicology
is paramount for formulators and researchers. This technical guide provides a detailed
overview of the available safety and toxicology data for Gelucire 44/14, with a focus on its use
in pharmaceutical applications.

Regulatory Status

Gelucire 44/14 is listed in the US FDA Inactive Ingredient Database, indicating its precedence
of use in approved pharmaceutical products.[2] Its safety is supported by extensive
toxicological evaluations.[2]

Non-clinical Safety and Toxicology
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A key source of toxicological information for Gelucire 44/14 comes from a New Drug Application
(NDA) submission to the US Food and Drug Administration (FDA).[3] These studies were
conducted to support the use of Gelucire 44/14 in a new drug formulation.

Repeated Dose Toxicity

A 13-week oral toxicity study was conducted in dogs to assess the safety of Gelucire 44/14

upon repeated administration.[3]

Table 1: Summary of 13-Week Oral Toxicity Study in Dogs

Parameter Details

Species Dog

Duration 13 weeks

Dose Levels 400, 1000, and 2500 mg/kg/day

Route of Administration

Oral

Key Findings

- No Adverse Effect Level (NOAEL): 1000
mg/kg/day.[3] - At 1000 mg/kg/day, there were
no histopathological findings.[3] - At 2500
mg/kg/day, clinical signs such as diarrhea, and

soft and mucoid feces were observed.[3]

Study Compliance

Good Laboratory Practice (GLP) and Quality

Assurance (QA) compliant.[3]

Experimental Workflow: 13-Week Oral Toxicity Study in Dogs

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021612s000_PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021612s000_PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021612s000_PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021612s000_PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021612s000_PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021612s000_PharmR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Acclimatization

Acclimatization of Dogs

Dosing Phas; (13 Weeks)

1
Daily Oral Administration of Gelucire 44/14 {
I

L In-life Moni;oring Te‘;m.inal Phase

A

Gross Necropsy

.

Histopathology (Control and High Dose)

Food Consumption

Body Weight Measurement

-

Control, 400, 1000, 2500 mg/kg/day Clinical Sign Observation

Click to download full resolution via product page
A generalized workflow for the 13-week oral toxicity study in dogs.

Genotoxicity

A battery of genotoxicity studies was conducted to evaluate the mutagenic and clastogenic

potential of Gelucire 44/14.[3]

Table 2: Summary of Genotoxicity Studies
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Assay Test System Result
Bacterial Reverse Mutation o )
Salmonella typhimurium Negative[3]

Assay (Ames Test)

Mouse Lymphoma Assay Mouse Lymphoma Cells Negative[3]
Initially raised concerns, but
subsequent data and

i ) clarification resolved the issue.
In Vivo Micronucleus Assay Mouse

[3] The overall conclusion from
the genotoxicity battery was

negative.

Experimental Workflow: In Vivo Micronucleus Assay
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A generalized workflow for the in vivo micronucleus assay.

The initial concern with the in vivo micronucleus assay (Study No. PH-309-GAF-001-95) was
related to mortalities observed at a high dose (5000 pug/ml) and a dose-dependent increase in
micronucleated polychromatic erythrocytes (MPCE) in males at 24 hours, which was within the
historical control range.[3] The sponsor provided clarification on the mortalities, and
subsequent genotoxicity studies, including an in vitro chromosome aberration assay and
another Ames test, were also negative.[3]

Other Safety-Related Information
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» Acute Toxicity: While specific LD50 values are not readily available in the public domain, the
high doses tested in the repeated dose and genotoxicity studies suggest a low order of acute
toxicity. Safety Data Sheets (SDS) for Gelucire 44/14 classify it as not a hazardous
substance.

e [rritation and Sensitization: No specific data on skin or eye irritation or sensitization from
formal toxicology studies was found in the reviewed documents.

e Reproductive and Developmental Toxicity: No data on reproductive or developmental toxicity
was available in the reviewed sources.

e Carcinogenicity: No long-term carcinogenicity studies were identified. The negative results
from the genotoxicity battery suggest a low carcinogenic potential.

Physicochemical Properties and Metabolism

Gelucire 44/14 is composed of glycerides and polyethylene glycol (PEG) esters of lauric acid.
[2] In the gastrointestinal tract, the glyceride fraction is metabolized by lipases into mono- and
diglycerides and free fatty acids.[4] The PEG esters are also partially hydrolyzed.[4] The
components of Gelucire 44/14 and its metabolites are generally considered to be well-
tolerated.

Conclusion

Based on the available toxicological data, Gelucire 44/14 exhibits a favorable safety profile for
its intended use as a pharmaceutical excipient. The 13-week oral toxicity study in dogs
established a high No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day.[3] A
comprehensive battery of genotoxicity tests was negative, indicating a lack of mutagenic or
clastogenic potential.[3] While some clinical signs were observed at a very high dose in the dog
study, these are not considered a significant concern at the levels typically used in
pharmaceutical formulations. The long history of use in approved drug products further
supports its safety.[2] Researchers and drug development professionals can be confident in the
use of Gelucire 44/14 within established formulation parameters. As with any excipient, it is
essential to consider the overall formulation and the specific patient population when evaluating
the safety of a final drug product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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